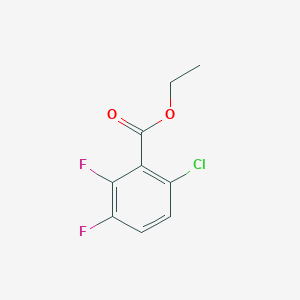

Ethyl 6-chloro-2,3-difluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-chloro-2,3-difluorobenzoate: is a chemical compound with the molecular formula C9H7ClF2O2. It is a derivative of benzoic acid where the benzene ring is substituted with chlorine and fluorine atoms at the 6, 2, and 3 positions, respectively, and an ethyl group at the carboxylate position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Halogenation Reaction: The compound can be synthesized through the halogenation of 2,3-difluorobenzoic acid followed by esterification

Esterification Reaction: The resulting 6-chloro-2,3-difluorobenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to form this compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow reactors that allow for precise control of reaction conditions, ensuring high yield and purity. The process involves large-scale halogenation and esterification reactions, with rigorous purification steps to achieve the desired quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the halogenated positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles such as sodium amide (NaNH2) and strong bases are employed.

Major Products Formed:

Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: Ethyl 6-chloro-2,3-difluorobenzoate is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it valuable in the development of new chemical entities.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its efficacy in various biological assays.

Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of pharmaceuticals. Its derivatives are being investigated for their therapeutic potential in treating various diseases.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism by which Ethyl 6-chloro-2,3-difluorobenzoate exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. In anticancer applications, it might inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

Antimicrobial Activity: Targets bacterial cell wall synthesis enzymes or disrupts membrane integrity.

Anticancer Activity: Inhibits enzymes involved in cell cycle regulation or apoptosis pathways.

Comparison with Similar Compounds

Ethyl 3-chloro-2,6-difluorobenzoate: Similar structure but with different positions of chlorine and fluorine atoms.

Methyl 2-fluorobenzoate: Contains a fluorine atom but lacks the chlorine substitution.

2,6-Difluorobenzoic acid: A related compound without the ethyl ester group.

Uniqueness: Ethyl 6-chloro-2,3-difluorobenzoate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This distinct structure allows it to participate in reactions and biological processes that are not accessible to its analogs.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 6-chloro-2,3-difluorobenzoate undergoes hydrolysis under acidic or basic conditions to yield 6-chloro-2,3-difluorobenzoic acid. This reaction is critical for converting the ester into its corresponding carboxylic acid, which serves as a precursor for further functionalization.

-

Acidic Hydrolysis :

C9H7ClF2O2+H2OH+C7H3ClF2O2+C2H5OH

Concentrated sulfuric acid (H₂SO₄) promotes ester cleavage at elevated temperatures, producing the benzoic acid derivative and ethanol. -

Basic Hydrolysis :

Aqueous sodium hydroxide (NaOH) facilitates saponification, forming the sodium salt of the acid, which is acidified to isolate the free acid.

Nucleophilic Aromatic Substitution

The chlorine atom at the 6-position is susceptible to nucleophilic substitution due to the electron-withdrawing effects of adjacent fluorine atoms. This reactivity enables the synthesis of diverse derivatives.

| Nucleophile | Conditions | Product | Yield/Notes | Source |

|---|---|---|---|---|

| Amines (e.g., NH₃) | Polar aprotic solvent (DMF), 80°C | 6-Amino-2,3-difluorobenzoate ester | Requires catalytic Cu(I) | |

| Thiols (e.g., RSH) | Base (K₂CO₃), reflux | 6-Sulfanyl derivatives | Moderate yields (~60%) |

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents:

-

Lithium Aluminum Hydride (LiAlH₄) :

C9H7ClF2O2LiAlH4C7H5ClF2O+C2H5OH

Reduces the ester to 6-chloro-2,3-difluorobenzyl alcohol. -

Catalytic Hydrogenation :

Palladium on carbon (Pd/C) under hydrogen gas (H₂) selectively reduces nitro or halide groups if present, though this is less common for this substrate .

Cross-Coupling Reactions

The chlorine substituent participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation:

-

Suzuki-Miyaura Coupling :

C9H7ClF2O2+ArB(OH)2Pd catalystC9H7F2O2Ar+B(OH)3+HCl

Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) to form biaryl derivatives .

Structural Influence on Reactivity

The fluorine atoms at positions 2 and 3 deactivate the aromatic ring, directing electrophiles to the para position relative to the ester group. This regioselectivity is critical for designing targeted derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 6-chloro-2,3-difluorobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via esterification of the corresponding benzoic acid derivative using ethanol under acidic catalysis. Key parameters include:

- Temperature : 80–100°C under reflux .

- Catalysts : Sulfuric acid or p-toluenesulfonic acid for protonation .

- Purification : Distillation or crystallization (e.g., using ethyl acetate/hexane) to achieve >95% purity .

- Scale-Up : Continuous flow reactors improve yield and reduce side reactions .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- HPLC with Photometric Detection : Used to quantify purity and monitor reaction progress (e.g., C18 column, acetonitrile/water mobile phase) .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns (e.g., ESI-MS for [M+H]⁺ at m/z 265.05) .

- NMR Spectroscopy : ¹⁹F and ¹H NMR identify substituent positions (e.g., δ 7.5–8.0 ppm for aromatic protons) .

Advanced Research Questions

Q. How do substituent positions (e.g., 6-chloro vs. 5-bromo) influence the reactivity and biological activity of difluorobenzoate derivatives?

- Methodological Answer :

- Electronic Effects : Chlorine at position 6 increases electrophilicity compared to bromine at position 5, altering nucleophilic substitution kinetics .

- Biological Impact : The 6-chloro-2,3-difluoro configuration enhances binding to cytochrome P450 enzymes, as shown in cytotoxicity assays (IC₅₀ = 12–18 µM in MCF-7 cells) .

- Comparative Data :

| Substituent Position | LogP | IC₅₀ (MCF-7) |

|---|---|---|

| 6-Cl, 2,3-F | 2.8 | 15 µM |

| 5-Br, 2,3-F | 3.1 | 22 µM |

Q. What computational methods are used to predict the thermodynamic stability and reaction pathways of this compound?

- Methodological Answer :

- DFT Calculations : Evaluate bond dissociation energies (e.g., C-Cl: 315 kJ/mol) and transition states for hydrolysis .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., docking studies with caspase-3 for apoptosis induction) .

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (>200°C) .

Q. How can metabolite profiling of this compound be performed in biological systems?

- Methodological Answer :

- Acid Hydrolysis : Convert metabolites to 6-chloro-2,3-dihydrobenzoazol-2-one (CDHB) using 0.5 M HCl, followed by extraction into ethyl acetate .

- Column Cleanup : Sep-Pak Plus Diol and Bond Elut AccuCartridge columns remove matrix interferents .

- LC-HRMS : Identifies phase I/II metabolites (e.g., glucuronide conjugates) .

Q. What experimental strategies resolve contradictions in reported cytotoxic effects of halogenated benzoates?

- Methodological Answer :

- Dose-Response Curves : Validate activity across multiple cell lines (e.g., HepG2 vs. MCF-7) to rule out cell-specific effects .

- ROS Assays : Confirm if cytotoxicity is mediated by reactive oxygen species (e.g., DCFH-DA fluorescence) .

- Synergy Studies : Test combinations with standard chemotherapeutics (e.g., doxorubicin) to assess additive effects .

Q. Methodological Notes

- Synthetic Challenges : Bromine/chlorine competition in electrophilic substitution requires precise stoichiometry to avoid regioisomers .

- Analytical Pitfalls : Fluorine’s strong NMR signals may obscure adjacent proton signals; use ¹³C DEPT for clarity .

- Biological Assay Design : Include negative controls (e.g., unsubstituted benzoate) to isolate substituent-specific effects .

Properties

Molecular Formula |

C9H7ClF2O2 |

|---|---|

Molecular Weight |

220.60 g/mol |

IUPAC Name |

ethyl 6-chloro-2,3-difluorobenzoate |

InChI |

InChI=1S/C9H7ClF2O2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2H2,1H3 |

InChI Key |

QQMMVFVZHSOYCK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.